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Application Notes and Protocols: MEM-ANT3310 Combination Therapy

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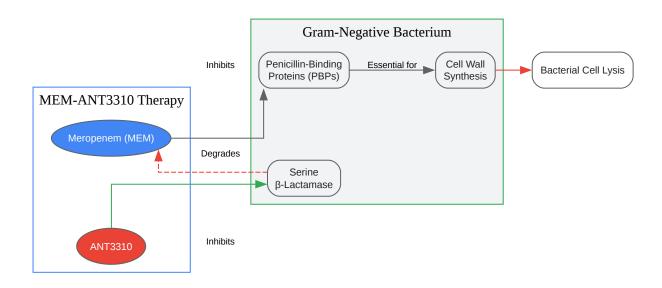
Introduction

MEM-ANT3310 is an investigational combination therapy comprising meropenem (MEM), a broad-spectrum carbapenem antibiotic, and ANT3310, a novel, potent inhibitor of serine β -lactamases.[1][2][3] This combination is being developed to address the critical threat of infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[2][4] ANT3310 restores the antimicrobial activity of meropenem by inactivating bacterial β -lactamase enzymes that would otherwise degrade the antibiotic.[2][3] These application notes provide a summary of the preclinical data and detailed protocols for the experimental evaluation of MEM-ANT3310.

Mechanism of Action

Meropenem, like other β -lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, the emergence of β -lactamase enzymes, which hydrolyze the β -lactam ring, has rendered many of these antibiotics ineffective. ANT3310 is a diazabicyclooctane (DBO) serine β -lactamase inhibitor that covalently binds to the active site of these enzymes, preventing the degradation of meropenem and restoring its bactericidal activity. [4][5][6]





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Caption: Mechanism of MEM-ANT3310 Synergy.

Quantitative Data Summary

The following tables summarize the in vitro activity of ANT3310 and the MEM-ANT3310 combination against key carbapenem-resistant pathogens.

Table 1: Inhibitory Activity of ANT3310 against Serine β-Lactamases



β-Lactamase Enzyme	IC50 (nM)
KPC-2	8 - 602
OXA-23	8 - 602
OXA-24/40	8 - 602
OXA-48	8 - 602
OXA-51	8 - 602
OXA-58	8 - 602
AmpC	1 - 175
CTX-M-15	1 - 175
TEM-1	1 - 175

Data compiled from published studies.[1][4]

Table 2: In Vitro Activity of MEM-ANT3310 against Carbapenem-Resistant Isolates

Organism	Meropenem MIC90 (μg/mL)	MEM-ANT3310 (8 μg/mL) MIC90 (μg/mL)
Acinetobacter baumannii (CRAB)	>32	4
Enterobacterales (OXA-producing CRE)	>32	0.25
Enterobacterales (KPC-producing CRE)	>32	0.5
Pseudomonas aeruginosa	>32	≤8

MIC90 values represent the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[4][7][8]



Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of MEM-ANT3310 are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the MIC of MEM-ANT3310 against bacterial isolates according to CLSI guidelines.

Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Meropenem (MEM) stock solution
- ANT3310 stock solution (maintained at a fixed concentration, e.g., 8 μg/mL)
- Sterile saline or PBS

- Prepare serial two-fold dilutions of meropenem in CAMHB in a 96-well plate.
- Add ANT3310 to each well containing meropenem to achieve a final fixed concentration (e.g., 8 μg/mL).
- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Include a growth control (no antibiotic) and a sterility control (no bacteria) well.
- Incubate the plates at 35-37°C for 16-20 hours.



 The MIC is the lowest concentration of meropenem in the presence of the fixed concentration of ANT3310 that completely inhibits visible bacterial growth.



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Caption: Broth Microdilution Workflow.

Protocol 2: Checkerboard Synergy Assay

This assay is used to determine if the combination of meropenem and ANT3310 is synergistic, additive, indifferent, or antagonistic.

Materials:

Same as Protocol 1.

- Prepare a 96-well plate with serial two-fold dilutions of meropenem along the x-axis and serial two-fold dilutions of ANT3310 along the y-axis.
- The final volume in each well should be the same.
- Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
- Include growth and sterility controls.
- Incubate at 35-37°C for 16-20 hours.
- Determine the MIC of each drug alone and in combination.
- Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
 FICI = FICMEM + FICANT3310 = (MIC of MEM in combination / MIC of MEM alone) + (MIC of ANT3310 in combination / MIC of ANT3310 alone)



• Interpret the results:

Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4

• Antagonism: FICI > 4

Protocol 3: Time-Kill Assay

This assay assesses the bactericidal activity of MEM-ANT3310 over time.

Materials:

- CAMHB
- Bacterial inoculum
- Meropenem and ANT3310
- Sterile tubes
- Plating agar (e.g., Tryptic Soy Agar)
- Saline for dilutions

- Prepare tubes with CAMHB containing:
 - No drug (growth control)
 - Meropenem alone (at a relevant concentration, e.g., MIC)
 - ANT3310 alone (at a fixed concentration)
 - MEM-ANT3310 combination



- Inoculate each tube with the bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.
- Incubate the tubes at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions in sterile saline and plate onto agar plates to determine the viable bacterial count (CFU/mL).
- Plot the log10 CFU/mL versus time for each condition.
- Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Protocol 4: Murine Thigh Infection Model

This in vivo model evaluates the efficacy of MEM-ANT3310 in reducing bacterial burden in a localized infection.

Materials:

- Female ICR or BALB/c mice
- Cyclophosphamide (for inducing neutropenia)
- Bacterial strain of interest (e.g., carbapenem-resistant A. baumannii)
- Meropenem and ANT3310 for injection
- Sterile saline
- Homogenizer
- Plating agar

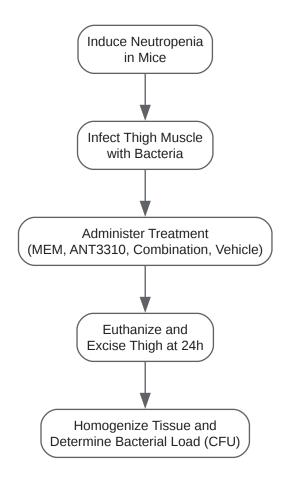
Methodological & Application





- Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.
- On day 0, inject a standardized bacterial inoculum (e.g., 10⁶ 10⁷ CFU) into the thigh muscle of each mouse.
- At a predetermined time post-infection (e.g., 2 hours), begin treatment with:
 - Vehicle control (saline)
 - Meropenem alone
 - ANT3310 alone
 - MEM-ANT3310 combination
 - Administer treatments via a relevant route (e.g., subcutaneous or intravenous).
- At 24 hours post-infection, euthanize the mice and aseptically remove the infected thigh.
- Homogenize the thigh tissue in a known volume of sterile saline.
- Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/thigh).
- Compare the bacterial burden between treatment groups and the control group to assess efficacy.





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Caption: Murine Thigh Infection Model Workflow.

Protocol 5: Murine Lung Infection Model

This in vivo model assesses the efficacy of MEM-ANT3310 in a pulmonary infection model.

Materials:

Same as Protocol 4.

- Induce neutropenia in mice as described in the thigh infection model.
- On day 0, anesthetize the mice and intranasally or intratracheally instill a standardized bacterial inoculum.



- Initiate treatment at a specified time post-infection with the different drug regimens.
- At 24 or 48 hours post-infection, euthanize the mice and aseptically remove the lungs.
- Homogenize the lung tissue and determine the bacterial burden as described for the thigh model.
- Analyze the data to evaluate the reduction in bacterial load in the lungs for each treatment group.

Conclusion

The MEM-ANT3310 combination demonstrates significant potential for the treatment of serious infections caused by carbapenem-resistant Gram-negative pathogens. The provided protocols offer a framework for the preclinical evaluation of this and other novel antimicrobial combinations. Researchers should adapt these protocols based on the specific bacterial strains and research questions being investigated. Adherence to established guidelines, such as those from the CLSI, is crucial for generating reproducible and comparable data.

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